molecular formula C9H19N3OS B2967842 N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide CAS No. 848052-93-7

N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide

Cat. No.: B2967842
CAS No.: 848052-93-7
M. Wt: 217.33
InChI Key: QQRIGBCPZQDAFB-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide is a chemical compound with the molecular formula C9H19N3OS and a molecular weight of 217.34 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide typically involves the reaction of tert-butylamine with a suitable carbamothioylmethyl derivative under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into cellular processes.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to modulate biological targets may lead to the discovery of novel therapeutic agents.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-ethyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide

  • N-propyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide

  • N-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide

Uniqueness: N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide stands out due to its tert-butyl group, which provides steric hindrance and influences its reactivity and biological activity. This structural feature differentiates it from its analogs and contributes to its unique properties and applications.

Properties

IUPAC Name

2-[(2-amino-2-sulfanylideneethyl)-methylamino]-N-tert-butylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3OS/c1-9(2,3)11-8(13)6-12(4)5-7(10)14/h5-6H2,1-4H3,(H2,10,14)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRIGBCPZQDAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN(C)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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